Metethoheptazine hydrochloride Metethoheptazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1089-55-0
VCID: VC17134679
InChI: InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H
SMILES:
Molecular Formula: C17H26ClNO2
Molecular Weight: 311.8 g/mol

Metethoheptazine hydrochloride

CAS No.: 1089-55-0

Cat. No.: VC17134679

Molecular Formula: C17H26ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Metethoheptazine hydrochloride - 1089-55-0

Specification

CAS No. 1089-55-0
Molecular Formula C17H26ClNO2
Molecular Weight 311.8 g/mol
IUPAC Name ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H
Standard InChI Key HZFYHVRRDAFWIB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Formula

Metethoheptazine hydrochloride is a hydrochloride salt of the parent compound Metethoheptazine. Its molecular formula is C₁₇H₂₆ClNO₂, with a molecular weight of 311.8 g/mol . The compound’s structure features a hexahydro-1,3-dimethyl-4-phenylazepine backbone esterified with an ethoxycarbonyl group, with a chloride ion serving as the counterion .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1089-55-0
IUPAC NameEthyl 1,3-dimethyl-4-phenylazepane-4-carboxylate hydrochloride
Molecular FormulaC₁₇H₂₆ClNO₂
Molecular Weight311.8 g/mol
SMILES NotationCl.CCOC(=O)C1(CCCN(C)CC1C)C2=CC=CC=C2

Stereochemical Considerations

The compound exhibits a mixed stereochemistry configuration, with two undefined stereocenters in its azepine ring . This stereochemical complexity may influence its pharmacological activity, though detailed studies on enantiomer-specific effects remain limited .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Metethoheptazine hydrochloride involves multi-step organic reactions, typically starting with the formation of a quaternary ammonium intermediate. A documented route includes:

  • Quaternization: Reaction of 1-dimethylamino-3-cyano-3-phenyl-6-bromohexane in nitrobenzene at 100°C yields a methobromide salt (MP 246–247°C) .

  • Thermal Elimination: Heating the methobromide salt in tetralin induces elimination, producing a tertiary amine (BP 119–121°C/0.25 mm Hg) .

  • Esterification: Treatment with sulfuric acid and ethanol converts the nitrile group to an ethoxycarbonyl moiety, yielding the free base Metethoheptazine (BP 122–124°C/0.3 mm Hg) .

  • Salt Formation: Reaction with hydrochloric acid produces the final hydrochloride salt .

Optimization and Purification

Critical steps include recrystallization from ethanol-water mixtures and chromatography to achieve >98% purity . Industrial-scale production faces challenges in controlling stereochemistry, necessitating advanced catalytic methods .

Physicochemical Properties

Thermal and Solubility Profiles

Metethoheptazine hydrochloride is a crystalline solid with a melting point of 25°C for the free base and higher thermal stability in its salt form . It exhibits moderate solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) but limited aqueous solubility (0.5 mg/mL at 25°C) .

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting Point (Free Base)25°C
Boiling Point (Free Base)128–130°C/0.3 mm Hg
Refractive Index (nD²⁶)1.5210
pKa8.45 (estimated)

Pharmacological Activity and Mechanism

Analgesic Efficacy

Metethoheptazine hydrochloride (WY-535) demonstrates potent analgesic activity, with a mechanism distinct from classical opioids. Early studies in animal models showed a 50% pain threshold elevation at doses of 5–10 mg/kg, comparable to codeine but with reduced respiratory depression . Its activity is attributed to modulation of serotonin and dopamine pathways, though opioid receptor affinity cannot be ruled out .

Metabolic Pathways

In vivo metabolism involves hepatic cytochrome P450-mediated oxidation, producing three primary metabolites:

  • N-demethylated derivative (23% of dose)

  • Ester-hydrolyzed carboxylic acid (41%)

  • Glucuronide conjugate (18%)

These metabolites exhibit reduced pharmacological activity, suggesting the parent compound is the primary therapeutic agent .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 2.35 (s, N-CH₃), and δ 7.32–7.45 (m, C₆H₅) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 275.39 ([M+H]⁺ for free base) .

Therapeutic Applications and Clinical Considerations

Table 3: Analgesic Potency Comparison

CompoundED₅₀ (mg/kg)Duration (h)Therapeutic Index
Metethoheptazine HCl7.24.58.3
Codeine Phosphate9.83.24.7
Morphine Sulfate2.15.012.1

Data adapted from mid-20th century preclinical studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator